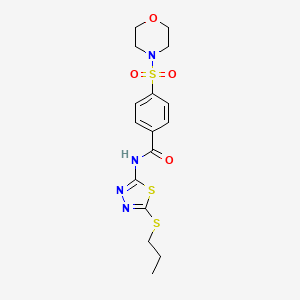

4-(morpholinosulfonyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S3/c1-2-11-25-16-19-18-15(26-16)17-14(21)12-3-5-13(6-4-12)27(22,23)20-7-9-24-10-8-20/h3-6H,2,7-11H2,1H3,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPWHTHTJQBBTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholinosulfonyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. The morpholinosulfonyl group is then introduced via sulfonylation reactions, often using reagents like chlorosulfonic acid or sulfonyl chlorides. The final step involves the coupling of the thiadiazole derivative with a benzamide precursor under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production. Reaction conditions would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(morpholinosulfonyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The thiadiazole ring and the propylthio group can be oxidized under appropriate conditions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions might involve reagents like halogens or nitrating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzamide ring.

Scientific Research Applications

1. Antimicrobial Activity

Research has indicated that compounds similar to 4-(morpholinosulfonyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide exhibit significant antimicrobial properties. For instance, studies have shown that thiadiazole derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Case studies demonstrate that derivatives containing thiadiazole rings can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

3. Enzyme Inhibition

The compound is noted for its ability to inhibit specific enzymes. For example, certain derivatives have shown promising results in inhibiting α-glucosidase, which is relevant in managing diabetes by controlling blood sugar levels .

Case Studies

1. CNS Drug Discovery

Research has highlighted the role of morpholine-containing compounds in central nervous system (CNS) drug discovery. For instance, compounds with similar structures have been shown to interact with serotonin receptors and exhibit potential in treating neurological disorders such as depression and anxiety .

2. Anticancer Activity

Recent studies have explored the anticancer potential of thiadiazole derivatives, including those similar to 4-(morpholinosulfonyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide. These compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 4-(morpholinosulfonyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The morpholinosulfonyl group and the thiadiazole ring are key to its binding affinity and specificity, allowing it to interact with a variety of biological targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 4-(morpholinosulfonyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

- 4-(morpholinosulfonyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide

- 4-(morpholinosulfonyl)-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

What sets 4-(morpholinosulfonyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide apart from similar compounds is its specific propylthio group, which can influence its chemical reactivity and biological activity. This unique feature can affect its binding properties and the types of reactions it undergoes, making it a valuable compound for targeted research and applications.

Biological Activity

4-(morpholinosulfonyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The compound features a thiadiazole ring , which is a five-membered heterocyclic structure containing both nitrogen and sulfur atoms. Thiadiazole derivatives have been associated with various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-(morpholinosulfonyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide have shown promising results against various cancer cell lines. In vitro studies demonstrate that these compounds can inhibit cell proliferation in cancer types such as lung carcinoma (A549), breast carcinoma (T47D), and leukemia (K562) .

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| A549 (Lung Carcinoma) | 1.16 | Antiproliferative |

| T47D (Breast Carcinoma) | 7.4 | Selective against K562 |

| C6 (Glioma) | 25.75 | Induces apoptosis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi. The presence of the morpholino group enhances solubility and bioavailability, making these compounds suitable candidates for further development as antimicrobial agents .

The mechanisms underlying the biological activities of thiadiazole derivatives often involve the inhibition of key enzymes or pathways in target cells. For example:

- Antitumor Activity : Inhibition of tubulin polymerization has been observed in certain derivatives, disrupting the mitotic spindle formation necessary for cell division .

- Antimicrobial Activity : Compounds may interfere with bacterial cell wall synthesis or disrupt membrane integrity .

Study 1: Antiproliferative Effects

A study published in 2020 highlighted the antiproliferative effects of a series of thiadiazole derivatives on multiple cancer cell lines. The study found that modifications to the thiadiazole structure significantly influenced potency and selectivity against specific cancer types .

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced antibacterial activity, suggesting potential for therapeutic applications in infectious diseases .

Q & A

Q. Optimization Strategies :

- Microwave-assisted synthesis reduces reaction time (15–20 minutes vs. 15–18 hours conventionally) and improves yield by 10–15% .

- Catalytic glacial acetic acid enhances cyclization efficiency in solvent-free conditions .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- FT-IR : Confirm sulfonyl (S=O) stretches at 1160–1350 cm⁻¹ and morpholine C-N vibrations at 1240–1280 cm⁻¹ .

- ¹H/¹³C NMR :

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with theoretical masses (e.g., m/z 450–470 for this compound) .

Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced: How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound's anticancer properties?

Methodological Answer:

Substituent Variation :

- Replace propylthio with bulkier groups (e.g., benzylthio) to assess steric effects on kinase inhibition .

- Modify the morpholinosulfonyl group to piperazinyl or pyrrolidinyl analogs to study electron-withdrawing vs. donating impacts .

Biological Assays :

- Kinase Inhibition : Screen against tyrosine kinases (e.g., abl, src) using fluorescence polarization assays .

- Apoptosis/Cell Cycle Analysis : Use flow cytometry (Annexin V/PI staining) and Western blotting (Bcl-2, caspase-3) to quantify pro-apoptotic effects .

Data Correlation :

- Compare IC₅₀ values with substituent Hammett constants (σ) or LogP values to model hydrophobicity-activity trends .

Advanced: What computational strategies are effective in predicting the binding affinity of this compound with target enzymes like carbonic anhydrase II?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with hCA II (PDB: 5NY3). Prioritize residues Thr199, Glu106 , and Zn²⁺ coordination sites .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Monitor RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .

- QSAR Models : Train models with descriptors like polar surface area (PSA) and molecular volume to predict inhibition constants (Ki) .

Validation : Cross-check docking scores with experimental IC₅₀ values from fluorometric assays .

Advanced: How should contradictory cytotoxicity data between in vitro and in vivo models be systematically addressed?

Methodological Answer:

Assay Validation :

- Replicate in vitro results across multiple cell lines (e.g., MDA-MB-231, PC3) using standardized MTT protocols .

- Control for artifacts (e.g., solvent toxicity) by including vehicle-only groups.

Pharmacokinetic Profiling :

- Measure plasma stability (e.g., t₁/₂ in murine models) and tissue distribution via LC-MS to identify bioavailability issues .

Mechanistic Follow-Up :

- Use RNA-seq to compare gene expression profiles (e.g., apoptosis vs. proliferation markers) between in vitro and in vivo samples .

Advanced: What methodologies are recommended for assessing the compound's impact on cell cycle progression and apoptosis in cancer cells?

Methodological Answer:

Cell Cycle Analysis :

- Treat cells (24–48 hours), fix with ethanol, and stain with PI. Analyze G0/G1, S, and G2/M phases via flow cytometry. Look for G2/M arrest (>30% cells) as a marker of DNA damage .

Apoptosis Assays :

- Dual staining with Annexin V-FITC/PI distinguishes early (Annexin V⁺/PI⁻) and late (Annexin V⁺/PI⁺) apoptosis. Expect >20% apoptotic cells at IC₅₀ doses .

Mechanistic Confirmation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.